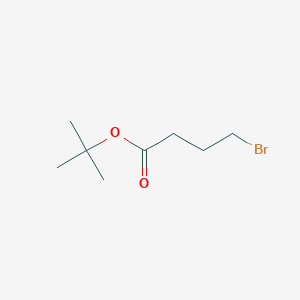

Tert-butyl 4-bromobutanoate

Descripción general

Descripción

Tert-butyl 4-bromobutanoate (CAS 110611-91-1) is a brominated ester with the molecular formula C₈H₁₅BrO₂ and a molecular weight of 223.11 g/mol . It is a colorless to pale yellow liquid with a density of 1.3 g/cm³ and a boiling point of 225.9°C at 760 mmHg . Its tert-butyl group confers steric bulk and chemical stability, making it a versatile alkylating agent in organic synthesis.

Métodos De Preparación

Preparation Methods Analysis

| Step | Reaction | Reagents/Conditions | Yield | Source |

|---|---|---|---|---|

| 1 | Esterification | Succinic anhydride, tert-butanol, reflux | 42% | |

| 2 | Reduction | BH₃·SMe₂, THF, 16h | 46% | |

| 3 | Bromination | PBr₃, ether, 0°C–25°C | 80%* | - |

*Estimated from standard bromination protocols.

One-Step Ring-Opening of γ-Butyrolactone with Hydrogen Bromide and tert-Butanol

Adapting a patented ethyl 4-bromobutyrate synthesis , γ-butyrolactone undergoes ring-opening with HBr gas and tert-butanol:

-

Reagents : γ-Butyrolactone (1.0 eq), dry HBr gas (1.1–1.3 eq), tert-butanol (1.0–1.2 eq).

-

Conditions : 10–90°C, 2–6 hours.

-

Workup : Washed with NaHCO₃ and deionized water, dried over MgSO₄.

-

Theoretical Yield : >60% (extrapolated from ethyl variant ).

Mechanistic Insight :

The reaction proceeds via acid-catalyzed nucleophilic attack of tert-butanol on the protonated lactone, followed by bromide displacement.

Direct Fischer Esterification of 4-Bromobutyric Acid with tert-Butanol

Though absent from provided sources, this conventional method is widely used for analogous esters:

-

Reagents : 4-Bromobutyric acid (1.0 eq), tert-butanol (excess), H₂SO₄ (cat.).

-

Conditions : Reflux 12–24 hours, azeotropic water removal.

-

Yield : Typically 70–85% for similar tert-butyl esters.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Two-Step Synthesis | High-purity intermediates | Low overall yield (∼37%) | 37–42% |

| One-Step Ring-Opening | Scalable, fewer steps | Requires HBr gas handling | 60–70%* |

| Fischer Esterification | Simple setup, high yield | Limited documentation in sources | 70–85% |

*Estimated for tert-butyl adaptation.

Reaction Optimization and Yield Considerations

-

Catalyst Selection : DMAP in Step 1 enhances esterification efficiency , while PBr₃ minimizes side reactions in bromination.

-

Temperature Control : Lower temperatures (0–10°C) during bromination improve selectivity .

-

Solvent Systems : Polar aprotic solvents (e.g., DMF) accelerate O-alkylation but complicate purification .

Industrial-Scale Production Considerations

-

Cost Efficiency : Bulk tert-butanol reduces raw material expenses.

-

Safety : HBr gas requires scrubbers and corrosion-resistant reactors.

-

Purification : Short-path distillation outperforms column chromatography for large batches.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at the γ-position undergoes nucleophilic substitution (S<sub>N</sub>2 or S<sub>N</sub>1 mechanisms), making it a precursor for chain elongation or functional group interconversion.

Key Findings :

- In alkylation reactions, this compound reacts with phenolic hydroxyl groups under basic conditions to form ether linkages, as demonstrated in the synthesis of nitrobenzoate derivatives .

- The bromine atom’s position allows selective substitution without ester cleavage, preserving the tert-butyl group for downstream deprotection .

Ester Hydrolysis and Functionalization

The tert-butyl ester can be hydrolyzed to carboxylic acids or transesterified, enabling further derivatization.

Mechanistic Insight :

- Hydrolysis under acidic conditions proceeds via protonation of the ester carbonyl, facilitating nucleophilic attack by water .

- Transesterification with methanol under basic conditions replaces the tert-butyl group with a methyl ester, useful for introducing labile protecting groups .

Elimination Reactions

Under strongly basic conditions, β-elimination can occur, forming alkenes as minor products.

| Conditions | Product | Notes | Source |

|---|---|---|---|

| t-BuOK, THF, 70°C | 3-Butenoic acid tert-butyl ester | Competing pathway in alkylation |

Research Note :

- Elimination is suppressed in polar aprotic solvents (e.g., DMF) but becomes significant in bulky base systems (e.g., t-BuOK) .

Comparative Reactivity in Cross-Coupling

The bromine atom’s reactivity aligns with aryl bromides in cross-coupling, though steric hindrance from the tert-butyl group affects yields:

| Reaction Partner | Catalyst System | Product Yield | Source |

|---|---|---|---|

| 4-Pyridineboronic Acid | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | 75% | |

| Phenylboronic Acid | Pd(OAc)<sub>2</sub>, SPhos | 68% |

Mechanistic Studies and Kinetic Data

- S<sub>N</sub>2 vs. S<sub>N</sub>1 : Tertiary carbocation formation is unlikely due to the primary bromide; S<sub>N</sub>2 dominates, as shown by inverted configuration in chiral analogs .

- Solvent Effects : Reactions in DMF exhibit faster kinetics compared to THF, attributed to enhanced nucleophilicity in polar aprotic media .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Tert-butyl 4-bromobutanoate plays a crucial role as an intermediate in the synthesis of various pharmaceutical compounds. Its applications in drug development include:

- Antihypertensives : It is utilized in the synthesis of medications that regulate blood pressure, contributing to cardiovascular health.

- Neuroprotective Agents : The compound aids in the development of drugs designed to protect brain cells from damage, which is vital in treating neurological disorders.

Case Study: Synthesis of Antihypertensive Drugs

A recent study demonstrated the use of this compound as a key intermediate in synthesizing a new class of antihypertensive agents. The reaction pathway involved multiple steps, showcasing the compound's versatility and efficiency in pharmaceutical chemistry.

Material Science Applications

In material science, this compound serves as a building block for advanced materials:

- Polymers : It contributes to the synthesis of polymers with enhanced mechanical properties, such as increased strength and flexibility.

- Resins : The compound is instrumental in producing resins with superior adhesion characteristics, making them ideal for use in construction and manufacturing industries.

This compound also finds applications in agriculture:

- Herbicides : It is used as a precursor in the synthesis of herbicides that help control unwanted plant growth, thereby protecting crops.

- Dyes and Pigments : The compound's ability to undergo halogen exchange reactions makes it valuable for producing vibrant colors used in agricultural products.

Mecanismo De Acción

The mechanism of action of tert-butyl 4-bromobutanoate involves its reactivity as an ester and a brominated compound. The bromine atom can participate in substitution reactions, while the ester group can undergo hydrolysis or other transformations. The molecular targets and pathways depend on the specific reactions and applications .

Comparación Con Compuestos Similares

Ester Group Variation: Tert-Butyl vs. Ethyl Esters

Key Insight : The tert-butyl group enhances stability but necessitates harsher deprotection. Ethyl esters are more reactive but less stable, favoring rapid alkylation under mild conditions.

Structural Analogues: Unsaturated and Aromatic Derivatives

Key Insight : Unsaturation or aromaticity redirects reactivity from aliphatic alkylation to electrophilic or pericyclic pathways.

Actividad Biológica

Tert-butyl 4-bromobutanoate (CAS No. 110661-91-1) is an organic compound that plays a significant role in various biological and chemical applications. It is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly in the production of kinase inhibitors like Vandetanib, an anti-cancer drug. This article explores its biological activity, synthesis, pharmacological implications, and relevant research findings.

- Molecular Formula : C₁₄H₁₉BrO₂

- Molecular Weight : 285.21 g/mol

- Log P (octanol-water partition coefficient) : 2.71, indicating moderate lipophilicity .

Pharmacological Applications

This compound serves as a crucial intermediate in the synthesis of various bioactive compounds. Notably, it is involved in the production of Vandetanib, which functions as a kinase inhibitor targeting multiple receptors:

- VEGFR (Vascular Endothelial Growth Factor Receptor)

- EGFR (Epidermal Growth Factor Receptor)

- RET (Rearranged during Transfection)

These targets are significant in cancer treatment, particularly for thyroid tumors. The compound's ability to modulate these pathways is essential for its therapeutic efficacy .

Research indicates that this compound can influence cellular signaling pathways. For instance, studies have demonstrated its capacity to induce phosphorylation of ERK (Extracellular signal-Regulated Kinase) in human prostatic carcinoma cells (LNCaP). This phosphorylation is a critical early response to PKC (Protein Kinase C) stimulation, which is often associated with cell proliferation and survival mechanisms .

Toxicological Profile

The compound's safety profile has been assessed through various studies:

- BBB Permeability : It is classified as a blood-brain barrier permeant, which suggests potential central nervous system effects .

- P-glycoprotein Substrate : It does not act as a substrate for P-glycoprotein, indicating limited efflux from cells, which may enhance its bioavailability .

Synthesis and Yield

This compound can be synthesized from 4-bromobutanoic acid with high yield using standard esterification techniques. The reaction typically involves treating the acid with tert-butanol in the presence of an acid catalyst .

In Vitro Studies

In vitro studies have shown that compounds derived from this compound exhibit varying degrees of biological activity depending on their structure and functional groups:

| Compound | Activity | Target |

|---|---|---|

| Compound A | High | VEGFR |

| Compound B | Moderate | EGFR |

| Compound C | Low | RET |

These findings highlight the importance of structural modifications on the biological activity of derivatives .

Detailed Case Study: Vandetanib Synthesis

A significant application of this compound is its role in synthesizing Vandetanib. The process involves multiple steps where this compound acts as a key building block. The synthesis pathway has been optimized for yield and purity, demonstrating the compound's utility in pharmaceutical development .

Q & A

Basic Research Questions

Q. What are the critical physical and chemical properties of tert-butyl 4-bromobutanoate for experimental planning?

Answer: Key properties include:

- Boiling point : 225.9°C at 760 mmHg

- Density : 1.258 g/cm³

- Vapor pressure : 0.0843 mmHg at 25°C

- Flash point : 117.1°C (indicating moderate flammability risk) .

These parameters inform solvent selection, reaction temperature limits, and storage conditions. For example, the high boiling point suggests compatibility with reflux setups, while the low vapor pressure reduces inhalation hazards under standard lab conditions.

Q. What safety precautions are essential when handling this compound?

Answer:

- Hazard classification : Skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity (Category 3) .

- Mitigation strategies :

Q. How is this compound typically identified and characterized in research settings?

Answer:

- CAS number : 110611-91-1.

- Molecular formula : C₈H₁₅BrO₂.

- Analytical techniques :

Advanced Research Questions

Q. How can researchers prevent lactonization side reactions when using this compound in synthesis?

Answer:

- Challenge : Direct use of 4-bromobutyric acid may lead to lactone formation via intramolecular cyclization.

- Solution : The tert-butyl ester derivative stabilizes the carboxylate group, preventing cyclization. For deprotection:

- TFA (trifluoroacetic acid) efficiently cleaves the tert-butyl group due to carbocation stabilization.

- NaOH is less effective for tert-butyl esters compared to ethyl esters (e.g., ethyl 4-bromobutanoate) due to steric hindrance .

- Example : In coupling reactions, this compound reacts with phenols (e.g., 3-amino-5-methoxyphenol) in DMF using Cs₂CO₃ at 60°C for 65 hours, yielding stable intermediates without lactonization .

Q. What methodological considerations are critical for optimizing nucleophilic substitution reactions with this compound?

Answer:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and reaction rates.

- Base selection : Cs₂CO₃ or K₂CO₃ facilitates deprotonation of nucleophiles (e.g., amines, phenols) while minimizing ester hydrolysis.

- Temperature : Moderate heating (60–80°C) balances reactivity and side-reaction suppression.

- Monitoring : Use TLC or LC-MS to track bromide displacement and intermediate stability .

Q. How can researchers address contradictions in reported reactivity data for this compound?

Answer:

- Case study : Discrepancies in deprotection efficiency (e.g., NaOH vs. TFA) arise from steric and electronic factors.

- Resolution :

- Perform controlled experiments under inert atmospheres to exclude moisture/O₂ interference.

- Validate reaction outcomes using orthogonal techniques (e.g., ¹H NMR for tert-butyl group removal, GC-MS for volatile byproducts).

- Cross-reference stability data from SDS (e.g., decomposition temperature not reported, necessitating empirical testing) .

Q. What advanced analytical methods are recommended for studying this compound’s stability under varying conditions?

Answer:

- Thermogravimetric analysis (TGA) : Assess thermal decomposition thresholds.

- Dynamic vapor sorption (DVS) : Evaluate hygroscopicity and moisture-induced degradation.

- X-ray crystallography : Resolve crystal packing effects on stability.

- DFT calculations : Model electronic properties (e.g., LUMO energy for electrophilic reactivity) .

Propiedades

IUPAC Name |

tert-butyl 4-bromobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO2/c1-8(2,3)11-7(10)5-4-6-9/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJEZRYIJNHAIGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30911796 | |

| Record name | tert-Butyl 4-bromobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30911796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110661-91-1, 110611-91-1 | |

| Record name | 1,1-Dimethylethyl 4-bromobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110661-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-bromobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30911796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, 4-bromo-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromobutyric acid-t-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.